molecular formula C16H17N5O2 B12403934 Cox-2/PI3K-IN-2

Cox-2/PI3K-IN-2

Cat. No.: B12403934
M. Wt: 311.34 g/mol
InChI Key: AHZVMEXLIIBRBY-RGEXLXHISA-N
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Description

Cox-2/PI3K-IN-2 is a compound known for its dual inhibitory action on cyclooxygenase-2 and phosphoinositide 3-kinase. Cyclooxygenase-2 is an enzyme that plays a significant role in inflammation and pain, while phosphoinositide 3-kinase is involved in various cellular functions, including cell growth, proliferation, and survival. The dual inhibition of these enzymes makes this compound a promising candidate for anti-inflammatory and anti-cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/PI3K-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cox-2/PI3K-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .

Scientific Research Applications

Cox-2/PI3K-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Cox-2/PI3K-IN-2 exerts its effects by simultaneously inhibiting cyclooxygenase-2 and phosphoinositide 3-kinase. Cyclooxygenase-2 inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Phosphoinositide 3-kinase inhibition disrupts signaling pathways involved in cell growth and survival, leading to reduced cell proliferation and increased apoptosis. The combined inhibition of these enzymes results in synergistic anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cox-2/PI3K-IN-2 is unique due to its dual inhibitory action on both cyclooxygenase-2 and phosphoinositide 3-kinase. This dual inhibition provides a broader therapeutic potential compared to compounds that target only one of these enzymes. The ability to simultaneously modulate inflammation and cell proliferation makes this compound a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

(3Z)-1-(imidazol-1-ylmethyl)-3-(2-oxo-1-propylindol-3-ylidene)urea

InChI

InChI=1S/C16H17N5O2/c1-2-8-21-13-6-4-3-5-12(13)14(15(21)22)19-16(23)18-11-20-9-7-17-10-20/h3-7,9-10H,2,8,11H2,1H3,(H,18,23)/b19-14-

InChI Key

AHZVMEXLIIBRBY-RGEXLXHISA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=N/C(=O)NCN3C=CN=C3)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=NC(=O)NCN3C=CN=C3)C1=O

Origin of Product

United States

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